molecular formula C8H10BrNO B3031269 (4-Bromo-3,5-dimethylpyridin-2-yl)methanol CAS No. 220770-78-5

(4-Bromo-3,5-dimethylpyridin-2-yl)methanol

Cat. No.: B3031269
CAS No.: 220770-78-5
M. Wt: 216.07 g/mol
InChI Key: QGIYYKAVFCPEGC-UHFFFAOYSA-N
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Description

(4-Bromo-3,5-dimethylpyridin-2-yl)methanol is a chemical compound with the molecular formula C8H10BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-3,5-dimethylpyridin-2-yl)methanol typically involves the bromination of 3,5-dimethylpyridine followed by a reduction step. One common method is the bromination of 3,5-dimethylpyridine using bromine in the presence of a catalyst, such as iron or aluminum bromide, to yield 4-bromo-3,5-dimethylpyridine. This intermediate is then subjected to a reduction reaction using a reducing agent like lithium aluminum hydride (LiAlH4) to obtain this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3,5-dimethylpyridin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Bromo-3,5-dimethylpyridin-2-yl)methanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromo-3,5-dimethylpyridin-2-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and hydroxyl group allows for specific interactions with molecular targets, influencing the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    (3,5-Dimethylpyridin-2-yl)methanol: Lacks the bromine atom, resulting in different reactivity and applications.

    4-Bromo-2-methylpyridine:

Uniqueness

(4-Bromo-3,5-dimethylpyridin-2-yl)methanol is unique due to the presence of both the bromine atom and hydroxyl group, which confer distinct chemical reactivity and potential for diverse applications in various fields .

Properties

IUPAC Name

(4-bromo-3,5-dimethylpyridin-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-5-3-10-7(4-11)6(2)8(5)9/h3,11H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGIYYKAVFCPEGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1Br)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40619372
Record name (4-Bromo-3,5-dimethylpyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220770-78-5
Record name (4-Bromo-3,5-dimethylpyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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